
3-Bromo-2-(4-methylphenyl)pyridine
Overview
Description
“3-Bromo-2-(4-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H10BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 248.12 . The compound is a solid with a refractive index of n20/D 1.5604 and a density of 1.495 g/mL at 25 °C .Mechanism of Action
Target of Action
Similar compounds have been reported to target the pd-1/pd-l1 axis, which plays a crucial role in cancer immune checkpoint therapy . Additionally, pyridinylimidazole-type compounds have been reported to inhibit p38α mitogen-activated protein kinase .
Mode of Action
For instance, imidazo[1,2-a]pyridine-based inhibitors antagonize PD-1/PD-L1, leading to the formation of PD-L1 dimers . In the case of pyridinylimidazole-type compounds, they inhibit p38α mitogen-activated protein kinase .
Biochemical Pathways
Compounds that target the pd-1/pd-l1 axis or inhibit p38α mitogen-activated protein kinase can affect various cellular processes, including the release of pro-inflammatory cytokines and the regulation of immune responses .
Result of Action
The antagonism of the pd-1/pd-l1 axis or inhibition of p38α mitogen-activated protein kinase can lead to enhanced immune responses and potential therapeutic effects in certain types of cancer .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Bromo-2-(4-methylphenyl)pyridine in lab experiments is its unique properties. It has been found to exhibit excellent electron-transport properties, making it a suitable candidate for use in organic electronics. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on 3-Bromo-2-(4-methylphenyl)pyridine. One possible direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another possible direction is to investigate its potential applications in the field of organic electronics, particularly in the development of OLEDs and OPVs. Additionally, further studies could be conducted to investigate its potential applications in the treatment of oxidative stress-related diseases and inflammatory diseases.
Scientific Research Applications
3-Bromo-2-(4-methylphenyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of organic electronics. This compound has been found to exhibit excellent electron-transport properties, making it a suitable candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
properties
IUPAC Name |
3-bromo-2-(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQNZSMKBZRYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



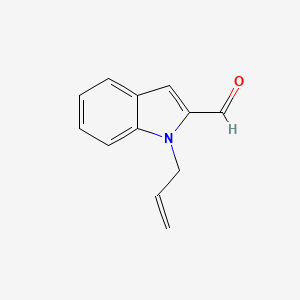


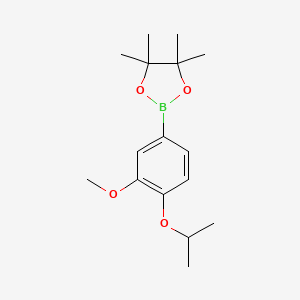
![3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3346262.png)
![8-phenylpyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B3346268.png)
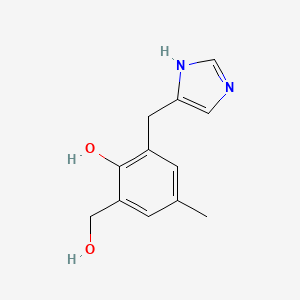
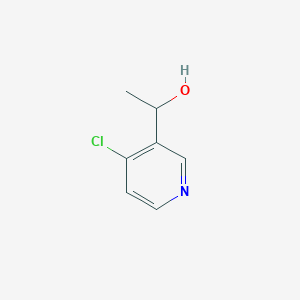


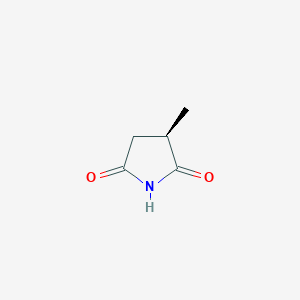
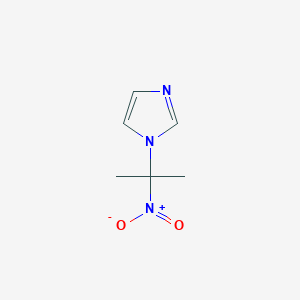
![Thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B3346313.png)
